2-(3-Fluoro-5-methylphenyl)-2-butanol
Overview
Description
2-(3-Fluoro-5-methylphenyl)-2-butanol is an organic compound that belongs to the class of fluorinated aromatic alcohols. The presence of a fluorine atom and a methyl group on the aromatic ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)-2-butanol typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for hydrolysis
Reagents: 3-fluoro-5-methylbenzaldehyde, ethylmagnesium bromide, water, and acid for hydrolysis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methylphenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the aromatic ring or the hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF
Major Products Formed
Oxidation: 2-(3-Fluoro-5-methylphenyl)-2-butanone
Reduction: 2-(3-Fluoro-5-methylphenyl)-2-butane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Fluoro-5-methylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-5-methylphenyl)-2-butanone: The oxidized form of the compound, with similar but distinct chemical properties.
2-(3-Fluoro-5-methylphenyl)-2-butane: The reduced form, lacking the hydroxyl group.
3-Fluoro-5-methylbenzaldehyde: The precursor in the synthesis of 2-(3-Fluoro-5-methylphenyl)-2-butanol.
Uniqueness
This compound is unique due to the combination of the fluorine atom and the hydroxyl group on the aromatic ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)butan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-4-11(3,13)9-5-8(2)6-10(12)7-9/h5-7,13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJOLBBFFKSHNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=CC(=C1)C)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241521 | |
Record name | Benzenemethanol, α-ethyl-3-fluoro-α,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379363-45-7 | |
Record name | Benzenemethanol, α-ethyl-3-fluoro-α,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379363-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, α-ethyl-3-fluoro-α,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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